3-isothiocyanato-1,5-dimethyl-1H-pyrazole
Overview
Description
3-Isothiocyanato-1,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole typically involves the reaction of 3-amino-1,5-dimethyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions . The reaction proceeds as follows:
Starting Material: 3-amino-1,5-dimethyl-1H-pyrazole
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: These reactions often require catalysts such as silver or copper salts and are conducted under mild conditions to ensure high selectivity and yield.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Thiocarbamate Derivatives: Formed from the reaction with thiols.
Pyrazole Derivatives: Formed from cycloaddition reactions with alkenes and alkynes.
Scientific Research Applications
3-Isothiocyanato-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Isothiocyanato-1H-pyrazole
- 3-Isothiocyanato-5-methyl-1H-pyrazole
- 3-Isothiocyanato-1,5-diphenyl-1H-pyrazole
Uniqueness
3-Isothiocyanato-1,5-dimethyl-1H-pyrazole is unique due to the presence of both methyl groups on the pyrazole ring, which can influence its reactivity and biological activity compared to other isothiocyanato-pyrazole derivatives . The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
3-isothiocyanato-1,5-dimethylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHJWKHROPPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271974 | |
Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-57-7 | |
Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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